molecular formula C16H26OS B14358523 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-30-8

1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene

Cat. No.: B14358523
CAS No.: 90184-30-8
M. Wt: 266.4 g/mol
InChI Key: KGUIKCRUKAQNML-UHFFFAOYSA-N
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Description

1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 6-(methylsulfanyl)hexyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain with a methylsulfanyl group can be synthesized through a series of reactions starting from hexanol, which undergoes substitution reactions to introduce the methylsulfanyl group.

    Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an etherification reaction, where the hydroxyl group of the hexyl chain reacts with a halogenated benzene derivative.

    Introduction of Propan-2-yl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are used.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

Scientific Research Applications

1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The benzene ring and propan-2-yl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

  • 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-methylbenzene
  • 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-ethylbenzene
  • 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(tert-butyl)benzene

Comparison: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methylsulfanyl group and the propan-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Properties

CAS No.

90184-30-8

Molecular Formula

C16H26OS

Molecular Weight

266.4 g/mol

IUPAC Name

1-(6-methylsulfanylhexoxy)-2-propan-2-ylbenzene

InChI

InChI=1S/C16H26OS/c1-14(2)15-10-6-7-11-16(15)17-12-8-4-5-9-13-18-3/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3

InChI Key

KGUIKCRUKAQNML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCCCSC

Origin of Product

United States

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